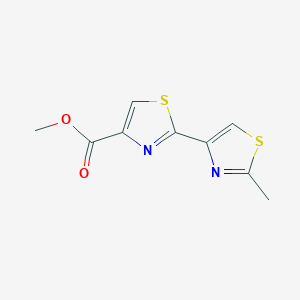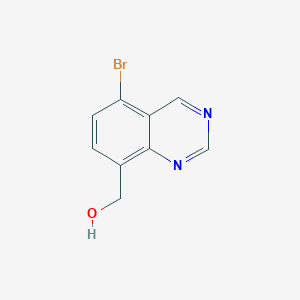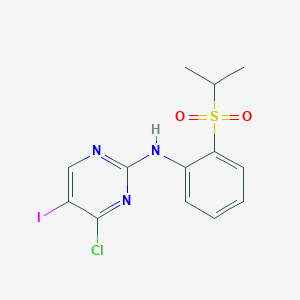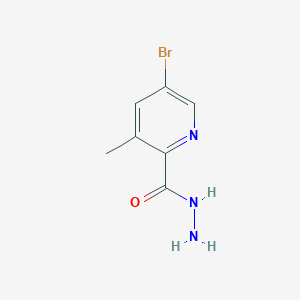![molecular formula C9H7N3 B13665568 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13665568.png)
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyridine and pyrrole ring system, with a methyl group at the 1-position and a carbonitrile group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Métodos De Preparación
The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable pyrrole precursor under base-mediated conditions . This reaction typically proceeds smoothly, yielding the desired pyrrolopyridine core. Subsequent substitution at the N-1 position with a tert-butylcarbonate group can further refine the compound .
Análisis De Reacciones Químicas
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. As a hinge binder, the pyrrolo[3,2-b]pyridine ring can form hydrogen bonds with the backbone carbonyl of certain amino acids in the target protein . This interaction inhibits the activity of fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation and migration .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit inhibitory activity against fibroblast growth factor receptors and have similar structural features.
2-methyl-1H-pyrrolo[2,3-b]pyridine: This compound shares the pyrrolo[2,3-b]pyridine core but differs in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets .
Propiedades
IUPAC Name |
1-methylpyrrolo[3,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-7(5-10)9-8(12)3-2-4-11-9/h2-4,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNZEKWZCEWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665487.png)
![2-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13665494.png)
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13665496.png)

![3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13665508.png)
![2-(4-Iodophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13665518.png)


![6-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665549.png)

![3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13665553.png)
![8-Bromo-2-chloropyrido[4,3-d]pyrimidine](/img/structure/B13665565.png)
![5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]benzaldehyde](/img/structure/B13665567.png)
![5-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13665574.png)
